molecular formula C6H5NS2 B1359082 (2-Thienylthio)acetonitrile

(2-Thienylthio)acetonitrile

Cat. No.: B1359082
M. Wt: 155.2 g/mol
InChI Key: VWQZUPDUGIISLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Thienylthio)acetonitrile is a nitrile-containing organic compound characterized by a thiophene ring linked via a sulfur atom to an acetonitrile group. Its molecular structure combines the aromatic heterocyclic properties of thiophene with the reactivity of the nitrile functional group.

The compound’s synthesis likely involves nucleophilic substitution or coupling reactions, as seen in related compounds such as 2-[5-fluoro-2-(2-thiophen-2-ylethoxy)anilino]acetonitrile, where thiophene derivatives are coupled with nitrile-bearing intermediates . The sulfur linkage in this compound may enhance stability or modulate electronic properties, making it a candidate for further medicinal chemistry exploration .

Properties

Molecular Formula

C6H5NS2

Molecular Weight

155.2 g/mol

IUPAC Name

2-thiophen-2-ylsulfanylacetonitrile

InChI

InChI=1S/C6H5NS2/c7-3-5-9-6-2-1-4-8-6/h1-2,4H,5H2

InChI Key

VWQZUPDUGIISLF-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)SCC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Thienylthio)acetonitrile typically involves the reaction of thiophene with paraformaldehyde and concentrated hydrochloric acid at low temperatures . Another method includes the reductive amination of ethanol over Cu/γ-Al2O3 catalysts .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the processes generally involve scalable reactions similar to those used in laboratory synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions: (2-Thienylthio)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: Electrophiles like bromine or chlorinating agents.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

(2-Thienylthio)acetonitrile is utilized in various scientific research fields:

    Chemistry: As an intermediate in organic synthesis, particularly in the development of histone deacetylase inhibitors.

    Medicine: Research into its role in developing therapeutic agents for diseases involving epigenetic modifications.

    Industry: Used in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2-Thienylthio)acetonitrile involves its interaction with molecular targets such as histone deacetylases. The compound’s thiophene ring and nitrile group play crucial roles in binding to the active site of the enzyme, inhibiting its activity and leading to changes in gene expression . This inhibition can affect various cellular pathways, making it a valuable tool in epigenetic research.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares (2-Thienylthio)acetonitrile with structurally related nitrile derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features Key Properties/Applications
This compound C₆H₅NS₂ 155.24 (calculated) Not provided Thiophene-S-CH₂CN linkage Potential bioactive intermediate
2-(Thiophen-2-yl)acetonitrile C₆H₅NS 123.16 20893-30-5 Thiophene-CH₂CN Synthetic intermediate in drug discovery
2-(5-Bromothiophen-2-yl)acetonitrile C₆H₄BrNS 202.07 71637-37-1 Bromo-substituted thiophene-CH₂CN Halogenated pharmaceutical intermediate
2-(Benzothiazolylthio)acetonitrile C₉H₆N₂S₂ 206.27 24793-01-9 Benzothiazole-S-CH₂CN Biological activity studies
2-[5-Fluoro-2-(2-thiophen-2-ylethoxy)anilino]acetonitrile C₁₄H₁₃FN₂OS 284.33 Not provided Fluorinated aniline-thiophene-ethoxy-CH₂CN High-purity pharmaceutical intermediate

Key Observations:

  • Substituent Effects : Bromine or fluorine substituents (e.g., in ) increase molecular weight and may enhance lipophilicity, influencing bioavailability.
  • Linkage Diversity : The sulfur bridge in this compound could confer greater stability compared to direct CH₂CN attachment (e.g., 2-(Thiophen-2-yl)acetonitrile) .

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